2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a complex heterocyclic substituent. Benzamides are a class of compounds containing a benzene ring bonded to an amide functional group . They are known to have diverse biological activities .
Molecular Structure Analysis
The compound contains a benzamide moiety and a complex heterocyclic system. The heterocyclic system appears to contain a pyrrole ring fused with a quinoline, which is further substituted with an oxo group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and the heterocyclic system. Amides can participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide could increase its polarity and potentially its solubility in water .Scientific Research Applications
- MGL-3196 has been investigated for the treatment of dyslipidemia. It exhibits 28-fold selectivity for THR-β over THR-α, minimizing adverse cardiac effects .
Dyslipidemia Treatment
Antimicrobial Properties
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in regulating lipid levels .
Mode of Action
The compound interacts with the THR-β receptor in the liver. The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .
Biochemical Pathways
The compound’s interaction with the THR-β receptor affects the thyroid hormone pathway. This pathway plays a crucial role in lipid metabolism, and its modulation can lead to changes in lipid levels .
Pharmacokinetics
It has been shown to exhibit an excellent safety profile in clinical trials . It has been administered at once daily oral doses of 50 mg or higher for 2 weeks, leading to decreased LDL cholesterol (LDL-C) and triglycerides (TG) .
Result of Action
The compound’s action on the THR-β receptor leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects in the treatment of dyslipidemia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-12-3-4-15(20)14(9-12)18(24)21-13-6-10-2-1-5-22-16(23)8-11(7-13)17(10)22/h3-4,6-7,9H,1-2,5,8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBUWVCPXFEQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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